テトラクロロ金(III)酸

説明

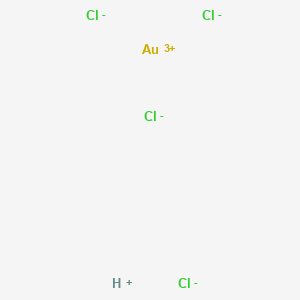

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)-, also known as tetrachloroauric acid or hydrogen tetrachloroaurate(III), is a chemical compound with the formula H[AuCl4]. It is an orange-yellow solid that is highly soluble in water and other polar solvents. This compound is widely used in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity .

科学的研究の応用

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- has numerous applications in scientific research:

作用機序

Target of Action

Gold(3+);hydron;tetrachloride, also known as Gold(III) chloride, primarily targets thiol-rich proteins and enzymes . These targets play a crucial role in various cellular processes, including cell growth and division, antioxidant defense, and apoptosis .

Mode of Action

Gold(III) chloride interacts with its targets by binding to the thiol groups present in these proteins and enzymes . This interaction can inhibit the function of these targets, leading to various changes in the cell. For instance, the inhibition of thioredoxin reductase (TrxR) can trigger cell death via reactive oxygen species (ROS) .

Biochemical Pathways

It is known that the compound can influence pathways related to cell growth and division, antioxidant defense, and apoptosis . The inhibition of TrxR, for instance, can disrupt the cell’s antioxidant defense system, leading to an increase in ROS and subsequent cell death .

Pharmacokinetics

The pharmacokinetics of Gold(III) chloride are complex and depend on various factors, including its size, shape, surface charge, and surface modification . In general, Gold(III) chloride exhibits good bioavailability, with a significant portion of the administered dose being absorbed . .

Result of Action

The primary result of Gold(III) chloride’s action is the induction of cell death via ROS . By inhibiting the function of thiol-rich proteins and enzymes, Gold(III) chloride disrupts crucial cellular processes, leading to an increase in ROS and subsequent cell death . This makes Gold(III) chloride a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of Gold(III) chloride can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other substances in the cell, such as other proteins or small molecules . Additionally, factors such as pH and temperature can influence the stability of Gold(III) chloride and its ability to bind to its targets

生化学分析

Biochemical Properties

Gold(3+);hydron;tetrachloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be reduced with polygala tenuifolia roots (a green reducing agent) to produce gold nanoparticles (AuNPs) . These AuNPs are widely employed to develop sensors for biochemical analysis .

Cellular Effects

It is known that gold nanoparticles, which can be produced from Gold(3+);hydron;tetrachloride, have significant impacts on cell function .

Molecular Mechanism

The molecular mechanism of action of Gold(3+);hydron;tetrachloride is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gold(3+);hydron;tetrachloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Gold(3+);hydron;tetrachloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Gold(3+);hydron;tetrachloride within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Gold(3+);hydron;tetrachloride and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- can be synthesized by dissolving metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction produces chloroauric acid, which can be further purified to obtain gold(3+);hydron;tetrachloride . Another method involves the direct reaction of gold metal with chlorine gas in the presence of hydrochloric acid at elevated temperatures .

Industrial Production Methods

In industrial settings, gold(3+);hydron;tetrachloride is produced by dissolving gold in aqua regia, followed by careful evaporation and crystallization processes to obtain the pure compound. This method is scalable and allows for the production of large quantities of the compound .

化学反応の分析

Types of Reactions

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- undergoes various chemical reactions, including:

Oxidation: It can be reduced to metallic gold using reducing agents such as sodium borohydride or ascorbic acid.

Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.

Hydrolysis: In the presence of water, it can hydrolyze to form gold(III) hydroxide.

Common Reagents and Conditions

Common reagents used in reactions with gold(3+);hydron;tetrachloride include reducing agents like sodium borohydride, ascorbic acid, and thiol-containing compounds. These reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .

Major Products Formed

The major products formed from reactions with gold(3+);hydron;tetrachloride include metallic gold, gold nanoparticles, and various gold complexes depending on the specific reagents and conditions used .

類似化合物との比較

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- is unique compared to other gold compounds due to its high solubility and reactivity. Similar compounds include:

Gold(I) chloride (AuCl): Less reactive and typically used in different applications.

Gold(III) bromide (AuBr3): Similar in reactivity but less commonly used due to its lower stability.

Gold(III) iodide (AuI3): Less reactive and less stable compared to gold(3+);hydron;tetrachloride.

Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- stands out due to its versatility in forming various gold-based compounds and nanoparticles, making it highly valuable in research and industrial applications .

特性

IUPAC Name |

gold(3+);hydron;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014499 | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H372EGX3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。